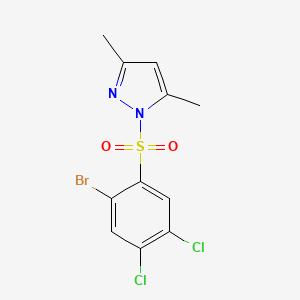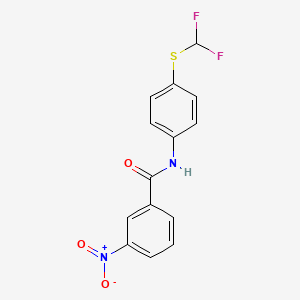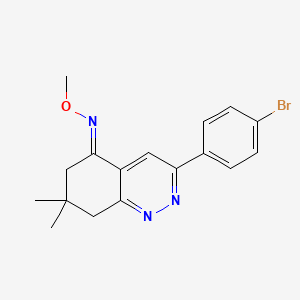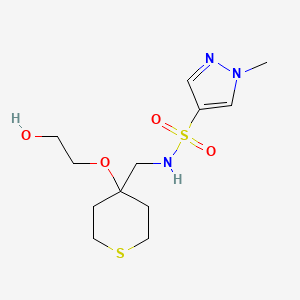
1-(2-bromo-4,5-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromo-4,5-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole, also known as BDCDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDCDP is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail.
Scientific Research Applications
1-(2-bromo-4,5-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole has been shown to inhibit CK2 activity in vitro and in vivo, and it has been proposed as a potential therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and inflammation.
Mechanism of Action
1-(2-bromo-4,5-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme. It has been shown to have a higher affinity for CK2 than other known CK2 inhibitors, and it has been proposed as a lead compound for the development of more potent and selective CK2 inhibitors.
Biochemical and Physiological Effects
1-(2-bromo-4,5-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting CK2 activity, and it has been proposed as a potential anticancer agent. 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole has been shown to have neuroprotective effects by inhibiting CK2 activity in the brain.
Advantages and Limitations for Lab Experiments
1-(2-bromo-4,5-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, and it has been extensively studied for its potential applications in scientific research. However, 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole also has some limitations. It is a relatively complex molecule that requires specialized synthesis methods, and its solubility and stability can be a challenge for some experiments.
Future Directions
There are several future directions for research on 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole. One direction is the development of more potent and selective CK2 inhibitors based on the structure of 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole. Another direction is the investigation of the potential therapeutic applications of 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole in various diseases such as cancer, neurodegenerative disorders, and inflammation. Finally, the elucidation of the molecular mechanisms underlying the biochemical and physiological effects of 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole could provide insights into the role of CK2 in various cellular processes.
Synthesis Methods
1-(2-bromo-4,5-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole can be synthesized using various methods, including the reaction of 2-bromo-4,5-dichlorobenzenesulfonyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is isolated by filtration and purification using column chromatography.
properties
IUPAC Name |
1-(2-bromo-4,5-dichlorophenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrCl2N2O2S/c1-6-3-7(2)16(15-6)19(17,18)11-5-10(14)9(13)4-8(11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKBFLNZCBLOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrCl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromo-4,5-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B2491946.png)
![1-{3-[Benzyl(methyl)amino]propyl}-3-(2-chloro-4-fluorophenoxy)-4-(1,3-thiazol-4-yl)azetidin-2-one](/img/structure/B2491948.png)


![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2491954.png)
![1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone](/img/structure/B2491955.png)
![3,6-dichloro-N-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2491957.png)



![N-Tert-butyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2491962.png)

